molecular formula C20H26O4 B172274 4-Hydroxysapriparaquinone CAS No. 120278-25-3

4-Hydroxysapriparaquinone

Cat. No. B172274
CAS RN: 120278-25-3
M. Wt: 330.4 g/mol
InChI Key: JXUXYSQVWDPEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxysapriparaquinone is a compound isolated from the roots of Salvia prionitis Hance with potential anticancer activity . It has a molecular weight of 330.42 and a formula of C20H26O4 .


Synthesis Analysis

The synthesis of this compound involves the rearrangement of the angular methyl group in dehydroabietic acid derivatives . The synthesis of 4-quinolone and its analogs, which are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds, have been studied extensively .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic system of pyridine moiety fused with an aromatic or hetero-aromatic scaffold at two adjacent carbons and has a carbonyl group at C-4 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.42 and a formula of C20H26O4 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Depigmentation Therapy in Vitiligo Universalis

4-Hydroxysapriparaquinone, similar to 4-methoxyphenol (4-MP), has been studied in the context of depigmentation therapy, particularly for vitiligo universalis. A study found that a combination therapy of topical 4-MP cream and Q-switched ruby laser was effective and safe for removing residual pigment in patients with vitiligo universalis. Although not directly about this compound, the study's relevance lies in its exploration of quinone derivatives for depigmentation therapy (Njoo, Vodegel, & Westerhof, 2000).

2. Anticancer Applications

Research on 4-aminoquinoline antimalarial agents, including chloroquine and hydroxychloroquine, suggests potential anticancer applications. These compounds are believed to sensitize tumor cells to various drugs, enhancing therapeutic activity. Their impact on cancer cells and the tumor microenvironment is under study, with both chloroquine and hydroxychloroquine showing promise in clinical trials for various cancer types (Verbaanderd et al., 2017).

3. Antiamyloidogenic Properties

1,4-Naphthoquinones, a class including this compound, have been investigated for their antiamyloidogenic properties, specifically targeting β-secretase and β-amyloid peptide aggregation in Alzheimer's disease. The study highlights the potential of 1,4-naphthoquinones as drug candidates or lead compounds for preventing amyloid aggregation and neurotoxicity in Alzheimer's disease (Bermejo-Bescós et al., 2010).

4. Skin Hyperpigmentation Treatment

Similar to 4-hexyl-1,3-phenylenediol, this compound could be relevant in the treatment of skin hyperpigmentation disorders. Research on 4-hexyl-1,3-phenylenediol shows its efficacy in reducing melanogenesis and improving clinical parameters like skin lightening and spot appearance, suggesting a potential application for this compound in this area (Won, Loy, Randhawa, & Southall, 2014).

5. Diabetes Mellitus Treatment

Hydroxychloroquine, a 4-aminoquinoline similar to this compound, has shown potential benefits against diabetes mellitus. Studies indicate significant improvements in lipid profiles and insulin levels, suggesting a possible role for this compound in this context (Wondafrash et al., 2020).

6. Antimicrobial Applications

Arylcyanomethylenequinone oximes, related to this compound, have been studied for their antimicrobial effects against bacteria and fungi like Candida spp. This suggests a potential avenue for this compound in developing novel antimicrobial drugs (Masłyk et al., 2017).

7. Electrochemical Sensor Development

4-Aminoquinolines, including hydroxychloroquine and related compounds, have been analyzed using electrochemical sensors in biological and environmental samples. This indicates a potential application for this compound in the development of electrochemical sensors for drug monitoring and environmental analysis (Matrouf et al., 2022).

Safety and Hazards

The safety data sheet for 4-Hydroxysapriparaquinone suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If ingested, do NOT induce vomiting. If inhaled, remove from exposure and move to fresh air immediately .

Mechanism of Action

Target of Action

4-Hydroxysapriparaquinone is a compound isolated from the roots of Salvia prionitis Hance . It has been identified to have potential anticancer activity , suggesting that its primary targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Given its potential anticancer activity , it may interact with its targets to inhibit cell proliferation or induce apoptosis in cancer cells. More detailed studies are needed to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

This compound likely affects biochemical pathways related to cell growth and survival, given its potential anticancer activity . .

Result of Action

Given its potential anticancer activity , it may inhibit cell proliferation or induce apoptosis in cancer cells. More detailed studies are needed to elucidate these effects.

properties

IUPAC Name

4-hydroxy-8-(4-hydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11(2)15-17(21)14-9-8-12(3)13(7-6-10-20(4,5)24)16(14)19(23)18(15)22/h8-9,11,21,24H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUXYSQVWDPEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxysapriparaquinone
Reactant of Route 2
Reactant of Route 2
4-Hydroxysapriparaquinone
Reactant of Route 3
Reactant of Route 3
4-Hydroxysapriparaquinone
Reactant of Route 4
4-Hydroxysapriparaquinone
Reactant of Route 5
Reactant of Route 5
4-Hydroxysapriparaquinone
Reactant of Route 6
Reactant of Route 6
4-Hydroxysapriparaquinone

Q & A

Q1: What is the origin of 4-hydroxysapriparaquinone and how is it synthesized?

A1: this compound is a natural product found in the roots of the plant Salvia prionitis Hance. Researchers have successfully synthesized this compound in the laboratory starting from (+)-dehydroabietic acid. The synthesis involves a multi-step process, with key intermediates including 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene. [, ] You can find more details about this synthesis in the research papers:

Q2: Are there any other natural sources for this compound besides Salvia prionitis Hance?

A2: The provided research papers specifically mention the isolation of this compound from the roots of Salvia prionitis Hance. [] Further research is required to determine if this compound is present in other natural sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.